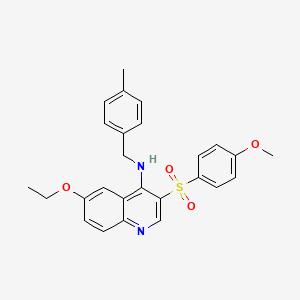

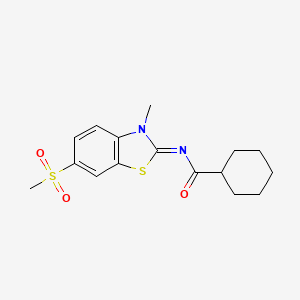

6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Novel Synthetic Routes

Research has demonstrated efficient synthetic routes to create structurally related quinoline derivatives, showcasing the compound's utility in organic synthesis. For instance, Mizuno et al. (2006) detailed the synthesis of metabolites of a related quinoline compound, leveraging protective groups for high-yield Friedel–Crafts reactions, which could be relevant for synthesizing variations of "6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine" (Mizuno et al., 2006).

Green Chemistry Approaches

Poomathi et al. (2015) highlighted a green and efficient method for synthesizing isoxazole fused quinoline scaffolds, emphasizing the importance of environmentally friendly reactions in creating complex molecules that could include the synthesis of "6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine" derivatives (Poomathi et al., 2015).

Antioxidant Properties

A study by Xi and Liu (2015) on coumarin fused with quinoline derivatives revealed their potential in quenching radicals and inhibiting DNA oxidation, suggesting that "6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine" could also be explored for its antioxidant capabilities (Xi & Liu, 2015).

Biological Applications

Antibacterial and Antifungal Activities

Alavi et al. (2017) demonstrated the antibacterial potential of quinoxaline sulfonamides, synthesized from structures related to "6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine". This suggests the compound's derivatives could be valuable in developing new antibacterial and antifungal agents (Alavi et al., 2017).

Antiarthritic Drug Synthesis

Imamoto et al. (2012) explored rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, leading to the efficient preparation of chiral pharmaceutical ingredients. This research underscores the potential of "6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine" in synthesizing compounds with antiarthritic properties (Imamoto et al., 2012).

Eigenschaften

IUPAC Name |

6-ethoxy-3-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4S/c1-4-32-21-11-14-24-23(15-21)26(28-16-19-7-5-18(2)6-8-19)25(17-27-24)33(29,30)22-12-9-20(31-3)10-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQWHVLCXPIRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2732159.png)

![2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2732160.png)

![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2732161.png)

![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2732164.png)

![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2732181.png)

![Ethyl 3-amino-2-[(3-chlorophenyl)carbamoyl]-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2732182.png)